molecular formula C15H13NO2 B12498877 2-(4,5-Dihydro-4-phenyl-2-oxazolyl)phenol CAS No. 760952-77-0

2-(4,5-Dihydro-4-phenyl-2-oxazolyl)phenol

Cat. No.: B12498877
CAS No.: 760952-77-0
M. Wt: 239.27 g/mol
InChI Key: IZKPOGDNFMTRFD-UHFFFAOYSA-N
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Description

2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by a phenyl group attached to the oxazole ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidative aromatization of oxazolines to oxazoles . This method not only improves the safety profile of the reaction but also eliminates the need for additional purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxazoles.

    Reduction: Formation of reduced oxazoline derivatives.

    Substitution: Formation of substituted phenol derivatives.

Mechanism of Action

The mechanism of action of 2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The phenol group may also contribute to its biological activity by forming hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler analog with a similar heterocyclic structure but lacking the phenyl and phenol groups.

    Isoxazole: An isomeric form with the oxygen and nitrogen atoms in different positions within the ring.

    Thiazole: Contains a sulfur atom instead of oxygen, leading to different chemical properties.

Uniqueness

2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol is unique due to the presence of both phenyl and phenol groups, which enhance its chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

760952-77-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol

InChI

InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2

InChI Key

IZKPOGDNFMTRFD-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

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